![molecular formula C22H24N4O4S B2497919 2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105217-30-8](/img/structure/B2497919.png)

2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

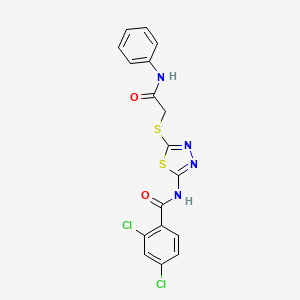

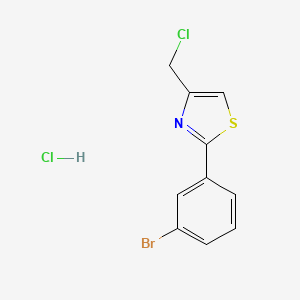

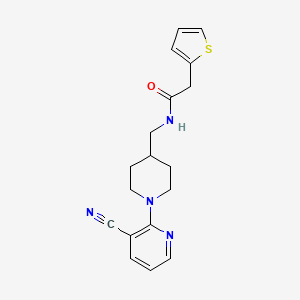

The chemical compound is a complex organic molecule featuring a variety of functional groups and heterocyclic components, such as a furan ring, a pyrazole moiety, and a thieno[3,4-c]pyrazole core. Compounds with such structures are of interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications in drug design and development.

Synthesis Analysis

Synthesis of complex molecules like the one mentioned often involves multi-step reactions, starting from simple precursors. The synthesis might include steps such as acylation, alkylation, condensation, and cyclization reactions. For example, similar compounds have been synthesized using starting materials like furan derivatives and employing catalysts for specific reaction steps to form the desired heterocyclic frameworks (El-Essawy et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electron distribution, and intermolecular interactions, essential for understanding the compound's reactivity and properties. A related compound's crystal structure was determined, showing specific intramolecular and intermolecular hydrogen bonding patterns that influence its stability and reactivity (Rahmani et al., 2017).

Applications De Recherche Scientifique

Synthesis and Coordination Complexes

Researchers have explored the synthesis of derivatives related to 2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. A study focused on synthesizing pyrazole-acetamide derivatives and creating coordination complexes with cobalt (II) and copper (II). These complexes exhibit significant antioxidant activity, indicating potential applications in studying and developing new antioxidant agents (Chkirate et al., 2019).

Heteroaromatic Decarboxylative Claisen Rearrangement

In another research, the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives is studied. This reaction yields 2,3-disubstituted heteroaromatic products, demonstrating the potential of such compounds in organic synthesis and the development of new heteroaromatic compounds (Craig et al., 2005).

Synthesis of Naphtho[2,1-b]furan Derivatives

Research has been conducted on the synthesis of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds have shown promising effects against tested bacteria and fungi, suggesting their potential application in developing antimicrobial agents (El-Wahab et al., 2011).

Mécanisme D'action

Furan derivatives

The furan ring in this compound is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Thiophene derivatives

Thiophene is a five-membered ring made up of four carbon atoms and one sulfur atom . Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Indole derivatives

Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-2-29-16-7-5-15(6-8-16)10-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-4-3-9-30-17/h3-9H,2,10-14H2,1H3,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJTVZYUUNVOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)